N,N'-(Hexane-1,6-diyl)ditetradecanamide
Description
N,N'-(Hexane-1,6-diyl)ditetradecanamide is a bis-amide compound featuring a hexane-1,6-diyl spacer linking two tetradecanamide (C14 alkyl chain) groups. These compounds are synthesized via reactions between hexamethylenediamine and acylating agents, such as chlorides or active esters, forming symmetrical amide linkages. The hexane-1,6-diyl backbone provides flexibility and influences physicochemical properties like solubility and melting point, while the substituents determine biological activity and industrial applications .
Properties
CAS No. |
61261-68-5 |
|---|---|
Molecular Formula |
C34H68N2O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
N-[6-(tetradecanoylamino)hexyl]tetradecanamide |
InChI |
InChI=1S/C34H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-25-29-33(37)35-31-27-23-24-28-32-36-34(38)30-26-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
XSBNFMCDLUGQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)ditetradecanamide typically involves the reaction of hexane-1,6-diamine with tetradecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be represented as follows:
Hexane-1,6-diamine+2Tetradecanoic acid→N,N’-(Hexane-1,6-diyl)ditetradecanamide+2Water
Industrial Production Methods: On an industrial scale, the production of N,N’-(Hexane-1,6-diyl)ditetradecanamide involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Hexane-1,6-diyl)ditetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: The amide groups can participate in substitution reactions, where the amide hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: N,N’-(Hexane-1,6-diyl)ditetradecanamide is used as a stabilizer in polymer chemistry, particularly in the stabilization of polyamides . Its thermal stability and non-discoloring properties make it valuable in this field.
Biology and Medicine: In biological research, this compound can be used to study the interactions between amide groups and biological molecules. It may also serve as a model compound for understanding the behavior of similar amides in biological systems.
Industry: Industrially, N,N’-(Hexane-1,6-diyl)ditetradecanamide is used in the production of various materials, including coatings, adhesives, and plastics. Its ability to enhance the properties of these materials makes it a crucial component in their manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-(Hexane-1,6-diyl)ditetradecanamide involves its interaction with other molecules through hydrogen bonding and van der Waals forces. The amide groups can form hydrogen bonds with other functional groups, influencing the compound’s behavior in different environments. These interactions are crucial for its role as a stabilizer in polymers and other materials.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,N'-(Hexane-1,6-diyl)ditetradecanamide (hypothetical data inferred from analogs) with structurally related bis-amides and bis-sulfonamides:
*Estimated based on molecular formula (C₃₂H₆₄N₂O₂).
Key Observations:
- Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., tetradecanamide) increase hydrophobicity and lower solubility in polar solvents compared to aryl or heterocyclic substituents (e.g., thiazolimines or triazoles) .
- Thermal Stability : Thiazolimine and sulfonamide derivatives exhibit higher melting points (169–213°C) due to rigid aromatic/heterocyclic cores, whereas alkyl bis-amides likely have moderate melting points .
- Biological Activity : Sulfonamide-triazole hybrids (e.g., 8b , 8c ) show potent antibacterial activity (MIC: 2.25–75 µg/mL) against Staphylococcus aureus and Escherichia coli, outperforming streptomycin in some cases .
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